tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate

Medicinal Chemistry Synthetic Methodology Bioisostere Synthesis

Unprotected 1,3-diamines produce statistical mixtures during functionalization. This Boc-monoprotected BCP diamine enables sequential, site-selective derivatization at each bridgehead. • Asymmetric 1,3-diamino BCP scaffold synthesis via sequential amine functionalization. • 180° exit vector bioisostere of para-substituted phenyl rings with superior sp³ character. • Free amine for amide coupling, sulfonamide, or click chemistry installation. Supply: ≥97% purity, batch-to-batch consistency.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1638767-25-5
Cat. No. B592134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate
CAS1638767-25-5
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13)
InChIKeyWDWZFRPJPZEOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate – Technical Overview


tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate (CAS 1638767-25-5), also designated as N1-Boc-bicyclo[1.1.1]pentane-1,3-diamine, is a Boc-monoprotected bicyclo[1.1.1]pentane (BCP) diamine derivative (C10H18N2O2, MW 198.26) . As a conformationally restricted sp³-rich scaffold featuring a rigid bridgehead amine architecture, this compound serves as a privileged bioisostere of para-substituted aromatic rings in medicinal chemistry programs [1]. The BCP core has an exit vector angle of approximately 180°, mimicking the linear geometry of 1,4-disubstituted phenyl rings while conferring enhanced three-dimensional character and sp³ fraction to drug candidates [2]. The monoprotected orthogonality (Boc-protected bridgehead amine paired with a free primary amine at the opposing bridgehead) enables sequential, site-selective derivatization strategies that fully protected analogs cannot accommodate [3].

1
Rigid sp³-rich scaffold: 1,4-disubstituted phenyl bioisostere with 180° exit vector
2
Boc-monoprotected orthogonality enables sequential, site-selective derivatization
3
Zero rotatable bonds between amino groups – conformational pre-organization for drug design

BCP Diamine Non-Interchangeability


Bicyclo[1.1.1]pentane building blocks exhibit profound reactivity and selectivity differences based on substitution pattern, functional group orthogonality, and bridgehead vs. bridge functionalization. BCP-amines demonstrate significantly enhanced condensation reactivity compared to bicyclo[2.2.2]octane (BCO) analogs—BCP-amine reacts readily with nadic anhydride, while BCO-amine reacts only sluggishly under identical conditions [1]. This differential reactivity arises from the unique bridgehead amine electronic environment. Furthermore, the Boc-monoprotected state is non-interchangeable with fully protected, unprotected, or salt forms: the orthogonally protected diamine enables sequential functionalization essential for constructing asymmetrically substituted BCP scaffolds, whereas unprotected diamines lead to statistical mixtures and symmetrical bis-functionalization [2]. The rigid 180° exit vector geometry fundamentally differs from cubane, BCO, or cyclobutane alternatives, making direct one-for-one substitution in structure-based drug design invalid without full synthetic and property reassessment [3].

BCP vs BCO
BCO-amine may exhibit sluggish reactivity under identical conditions; synthetic efficiency may not transfer.
Protection state
Unprotected or fully protected analogs cannot enable sequential site-selective derivatization.
Geometry mismatch
Cubane, BCO, and cyclobutane scaffolds differ in exit vector geometry; direct replacement may require full SAR reassessment.

BCP Diamine vs. Analogs: Differentiation Evidence


Bridgehead Amine Reactivity: BCP vs. BCO

BCP-amine reacts readily and smoothly with nadic anhydride under mild conditions, whereas the direct BCO-amine analog exhibits sluggish and incomplete conversion under identical reaction parameters [1]. This differential reactivity is attributed to the unique electronic environment of the BCP bridgehead amine, which exhibits exceptional nucleophilicity relative to the larger bicyclo[2.2.2]octane system.

Bridgehead Amine Reactivity
Head-to-head
BCP-amine: complete conversion with nadic anhydride. BCO-amine: sluggish, incomplete.
Reported reactivity difference may support synthetic efficiency considerations.
Identical reaction conditions; direct comparison.
Medicinal Chemistry Synthetic Methodology Bioisostere Synthesis

Conformational Restriction vs. Flexible Diamines

The bicyclo[1.1.1]pentane bridgehead amine architecture possesses zero rotatable bonds between the two amino groups, providing complete conformational restriction [1]. This contrasts with flexible aliphatic diamines (e.g., 1,3-diaminopropane, 1,4-diaminobutane), which have 2-3 rotatable bonds and exist as dynamic conformational ensembles. The BCP core fixes the two amino groups at a precise distance and 180° angular relationship, enabling predictable spatial orientation in target binding pockets.

Conformational Restriction
Class-level
0 rotatable bonds between amino groups
Complete conformational restriction may reduce entropic penalty upon target binding.
vs. ≥2 rotatable bonds in acyclic diamines.
Drug Design Physicochemical Optimization Bioisosteres

Boc Orthogonality for Sequential Functionalization

tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate provides Boc-monoprotected orthogonality—one bridgehead amine is protected while the other remains free for initial functionalization [1]. Following first-stage derivatization, the Boc group can be selectively deprotected (TFA, HCl/dioxane) to reveal the second amine for orthogonal conjugation. Unprotected bicyclo[1.1.1]pentane-1,3-diamine yields statistical mixtures upon reaction with electrophiles, while fully protected analogs (e.g., Boc-both-ends) require deprotection of both amines simultaneously, precluding sequential strategies.

Boc Orthogonality
Class-level
Monoprotected: sequential site-selective derivatization. Fully protected/unprotected: statistical mixtures or symmetrical products.
Enables construction of asymmetrically substituted BCP scaffolds.
Boc deprotection after first functionalization.
Synthetic Methodology Medicinal Chemistry Building Blocks

Solubility and Metabolic Stability vs. Phenyl

The bicyclo[1.1.1]pentane motif confers superior aqueous solubility and metabolic stability compared to the para-substituted phenyl rings it replaces [1]. In a validated medicinal chemistry example, replacement of the central phenyl ring with a BCP core in IDO1 inhibitors resolved extensive amide hydrolysis issues that had compromised the pharmacokinetic profile of the lead benzamide series [2]. The BCP scaffold increases sp³ fraction while maintaining appropriate lipophilicity and passive permeability for oral bioavailability [3].

Solubility & Metabolic Stability
Class-level
BCP replacement resolved amide hydrolysis and improved solubility in IDO1 inhibitor series.
May support improved pharmacokinetic profile (class-level context).
Validated in benzamide series; class-level effect.
Drug Discovery Pharmacokinetics Bioisosteres

Multigram-Scale Synthetic Accessibility

A practically validated multigram preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane (this compound) has been established, confirming its accessibility as a scalable building block for medicinal chemistry programs [1]. This contrasts with earlier-generation BCP derivatives that were often limited to milligram-scale research quantities due to challenging syntheses involving [1.1.1]propellane intermediates.

Scalable Accessibility
Class-level
Multigram preparation demonstrated
Reduces supply uncertainty for SAR campaigns.
Scalable vs. earlier milligram-scale BCP derivatives.
Process Chemistry Scale-Up Building Blocks

High Thermal Stability of BCP Core

The bicyclo[1.1.1]pentane core exhibits remarkable thermal stability, with the parent BCP hydrocarbon stable up to approximately 300°C before decomposition or isomerization occurs [1]. This thermal robustness enables BCP-containing intermediates to withstand demanding reaction conditions (elevated temperatures, extended heating) that would degrade less stable strained ring systems.

Thermal Stability
Class-level
Stable to ~300 °C
Allows demanding reaction conditions without decomposition.
Parent BCP hydrocarbon data; class-level property.
Synthetic Chemistry Process Safety Thermal Stability

BCP Diamine – Key Application Scenarios


Asymmetric 1,3-Disubstituted BCP Construction

This building block is optimally deployed in medicinal chemistry programs requiring the synthesis of asymmetrically substituted 1,3-diamino BCP scaffolds. The Boc-monoprotected orthogonality enables initial functionalization of the free bridgehead amine (via amide coupling, sulfonamide formation, or reductive amination), followed by Boc deprotection and orthogonal conjugation of the second amine [1]. This sequential approach is impossible with unprotected 1,3-diamine (yields statistical mixtures) or fully protected analogs (yields symmetrical products). Representative applications include the construction of dual pharmacophore conjugates, PROTAC linkers, and bivalent ligands where differential functionalization at the two bridgeheads is essential for biological activity.

Phenyl Ring Bioisostere Replacement

This compound serves as a gateway intermediate for replacing para-substituted phenyl rings in existing lead series with BCP bioisosteres. Following Boc deprotection, the resulting 1,3-diamine can be functionalized to recapitulate the substitution pattern of the original phenyl-containing lead. This replacement strategy has been validated to improve aqueous solubility, enhance metabolic stability, and maintain passive permeability relative to the parent aromatic series [2]. Programs targeting CNS indications particularly benefit from the reduced non-specific binding and improved brain penetration associated with the increased sp³ character of BCP-containing molecules [3].

BCP Click Chemistry Probes and Bioconjugates

The primary amine functionality of this compound provides a direct handle for installing click chemistry handles (azide or alkyne groups) via simple amide or sulfonamide bond formation. The resulting BCP-derived click reagents enable strain-promoted or copper-catalyzed click conjugation to biological targets while maintaining the rigid, linear geometry characteristic of the BCP core [1]. This application scenario is particularly relevant for PROTAC development, where precise spatial orientation between the E3 ligase ligand and target protein ligand is critical for ternary complex formation and degradation efficiency. The zero-rotatable-bond BCP linker provides predictable, fixed-distance spacing between payloads.

Fragment-Based Library Construction

The compound serves as a privileged core for constructing sp³-enriched fragment libraries for FBDD (fragment-based drug discovery) screening. The 0 rotatable bonds between amino groups provide complete conformational pre-organization, reducing entropic penalties upon target binding and enabling more confident structure-based design [1]. The BCP core has been demonstrated to impart favorable drug-like properties—improved solubility, enhanced metabolic stability, and reduced off-target pharmacology—compared to traditional aromatic fragment cores [2]. Procurement for this application scenario prioritizes high chemical purity (≥97%) and reliable batch-to-batch consistency to ensure reproducible fragment screening results.

Application
Selection Property
Validation Focus
Asymmetric 1,3-Disubstituted BCP Construction
Boc-monoprotected orthogonality
Sequential derivatization feasibility and selectivity
Phenyl Ring Bioisostere Replacement
sp³ character and passive permeability
Solubility and metabolic stability assessment
BCP Click Chemistry Probes
Rigid 180° exit vector and zero rotatable bonds
Click conjugation efficiency and spatial precision
Fragment-Based Library Construction
Pre-organized scaffold with 0 rotatable bonds
Binding affinity and target selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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